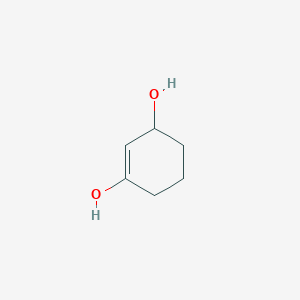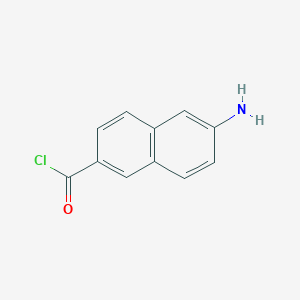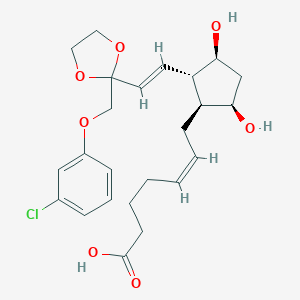
Glystrophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glystrophan is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nootropic agents, which are known for their ability to enhance cognitive function. Glystrophan has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In
Wirkmechanismus
The exact mechanism of action of Glystrophan is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function.
Biochemische Und Physiologische Effekte
Glystrophan has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Glystrophan in lab experiments is its ability to improve cognitive function, which can be useful in studying the effects of various compounds on cognitive function. However, one limitation is that the exact mechanism of action of Glystrophan is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Glystrophan. One area of research could focus on further investigating the neuroprotective effects of Glystrophan and its potential in the treatment of neurodegenerative diseases. Another area of research could focus on the development of more effective synthesis methods for Glystrophan. Additionally, research could focus on identifying the exact mechanism of action of Glystrophan and how it interacts with other compounds in the brain.
Synthesemethoden
Glystrophan is synthesized through a multi-step process that involves the reaction of 2-oxo-1,3-dioxolane with 2-bromo-4-methylphenol. This reaction yields 2-(2-bromo-4-methylphenoxy)-1,3-dioxolane, which is further reacted with methylamine to produce Glystrophan.
Wissenschaftliche Forschungsanwendungen
Glystrophan has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the neuroprotective effects of Glystrophan on rat brain cells exposed to oxidative stress. The results showed that Glystrophan was able to protect the cells from damage caused by oxidative stress.
Another study investigated the potential of Glystrophan in the treatment of Alzheimer's disease. The study found that Glystrophan was able to improve cognitive function in mice with Alzheimer's disease and reduce the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
CAS-Nummer |
131349-68-3 |
|---|---|
Produktname |
Glystrophan |
Molekularformel |
C24H31ClO7 |
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
Isomerische SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Synonyme |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



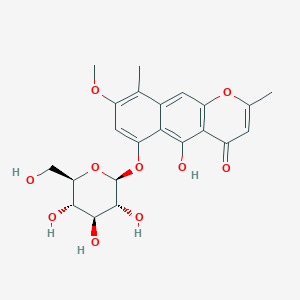



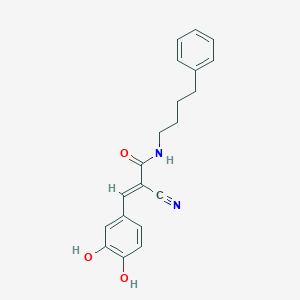
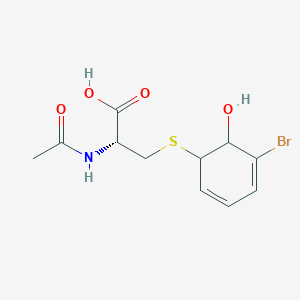

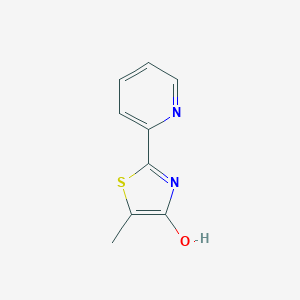
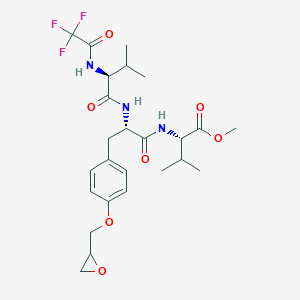
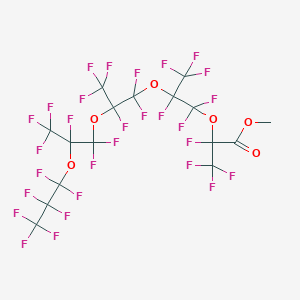
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
